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Compound of Interest

5-Bromo-2-
Compound Name: )
isopropoxybenzaldehyde

Cat. No.: B162266

An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzaldehyde

Section 1: Compound Identification and Overview

5-Bromo-2-isopropoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure,
featuring a reactive aldehyde group, a bulky isopropoxy ether, and a bromine atom, makes it a
valuable intermediate in synthetic organic chemistry. These functional groups offer multiple
sites for chemical modification, rendering it a versatile building block for the synthesis of more
complex molecules, particularly in the development of pharmaceutical agents and novel
materials. The strategic placement of the bromine atom allows for subsequent cross-coupling
reactions (e.g., Suzuki, Heck, Sonogashira), while the aldehyde can be readily transformed into
a variety of other functional groups.

This guide provides a comprehensive overview of its known and predicted physicochemical
properties, theoretical spectroscopic characteristics, a representative synthesis protocol, and
essential safety information for researchers and drug development professionals.

Key Identifiers:
e CAS Number: 138505-25-6[1][2][3][4]

e Molecular Formula: C10H11BrO2[1][3]
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e |[UPAC Name: 5-bromo-2-propan-2-yloxybenzaldehyde[5][6]

e Synonyms: 5-Bromo-2-(1-Methylethoxy)Benzaldehyde, 5-Bromo-2-Propan-2-
Yloxybenzaldehyde[6]

Caption: Molecular structure of 5-Bromo-2-isopropoxybenzaldehyde.

Section 2: Physicochemical Properties

Precise experimental data for the physical appearance and melting point of 5-Bromo-2-
isopropoxybenzaldehyde is not readily available in publicly accessible literature or safety
data sheets. However, by examining closely related analogues, we can establish a scientifically
reasoned expectation of its properties. For instance, 5-bromo-2-hydroxybenzaldehyde is a light
yellow solid with a melting point of 103-107 °C, and 5-bromo-2-methoxybenzaldehyde is a solid
melting at 116-119 °C[7]. The replacement of a hydroxyl or methoxy group with a larger
isopropoxy group is expected to influence crystal packing and intermolecular forces. It is
therefore highly probable that 5-Bromo-2-isopropoxybenzaldehyde is a white to light-yellow
solid at room temperature.

Property Value | Expected Value Source
Molecular Weight 243.11 g/mol [1]
Physical State Solid (Expected) Inferred from analogues[7]

White to Light-Yellow
Color Inferred from analogues|[7]
(Expected)

Data not available; expected to

Melting Point be a solid with a defined
melting point.
Boiling Point Data not available. [6]

Expected to have low water
solubility but good solubility in

Solubility common organic solvents like Inferred from analogues[7][8]
dichloromethane, chloroform,

and ethyl acetate.
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Section 3: Spectroscopic Analysis (Theoretical)

While public repositories lack experimental spectra for this specific compound, its structure
allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is
crucial for researchers to confirm the identity and purity of the material post-synthesis.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton:

Aldehyde Proton (-CHO): A sharp singlet is anticipated in the downfield region, typically
between & 9.8 and 10.5 ppm. This significant deshielding is due to the anisotropic effect of
the carbonyl group.

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a complex
multiplet or as distinct doublets and a doublet of doublets between & 7.0 and 8.0 ppm. The
proton ortho to the aldehyde group (at C6) will likely be the most downfield of the three due
to the combined electron-withdrawing effects of the aldehyde and the ether oxygen.

Isopropoxy Methine Proton (-OCH(CHs)2): This single proton will appear as a septet (a
multiplet of 7 lines) due to coupling with the six equivalent methyl protons. Its chemical shift
is expected around 6 4.6-4.8 ppm.

Isopropoxy Methyl Protons (-OCH(CHs)z2): The six equivalent protons of the two methyl
groups will appear as a sharp doublet around & 1.3-1.5 ppm, coupled to the single methine
proton.

3C NMR Spectroscopy

The carbon NMR spectrum will provide complementary structural information:

e Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, appearing
significantly downfield, typically between & 185 and 195 ppm.

e Aromatic Carbons: Six distinct signals are expected in the range of 6 110-160 ppm. The
carbon atom bonded to the isopropoxy group (C2) will be the most downfield aromatic
carbon due to the deshielding effect of the oxygen atom. The carbon atom bonded to the
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bromine (C5) will appear further upfield than might be expected due to the "heavy atom
effect.”

 |Isopropoxy Carbons: The methine carbon (-OCH) is expected around & 70-75 ppm, while the
equivalent methyl carbons (-CHs) will be found in the upfield region, around & 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups:

C=0 Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-
1700 cm~1, This is a characteristic peak for aromatic aldehydes.

e C-H Stretch (Aldehyde): Two weak bands may be visible around 2820 cm~t and 2720 cm~!
(a Fermi doublet), which are characteristic of the C-H bond in an aldehyde.

o C-O-C Stretch (Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage
is expected between 1200 and 1275 cm™1,

e C-H Stretch (Aliphatic): Absorption bands corresponding to the sp? C-H stretches of the
isopropoxy group will appear just below 3000 cm~1.

e C=C Stretch (Aromatic): Medium to weak absorption bands will appear in the 1450-1600
cm~1 region.

Section 4: Representative Synthesis Protocol

A robust and common method for preparing aryl ethers is the Williamson ether synthesis. The
following protocol describes a representative procedure for the synthesis of 5-Bromo-2-
isopropoxybenzaldehyde from commercially available 5-bromo-2-hydroxybenzaldehyde.

Reaction: 5-bromo-2-hydroxybenzaldehyde + 2-bromopropane — 5-Bromo-2-
isopropoxybenzaldehyde

Rationale: This reaction proceeds via an Sn2 mechanism where the phenoxide ion, generated
in situ by deprotonating the hydroxyl group with a mild base, acts as a nucleophile and attacks
the electrophilic secondary carbon of 2-bromopropane, displacing the bromide leaving group.
Anhydrous potassium carbonate is a suitable base as it is inexpensive and easily removed
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after the reaction. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal
as it solubilizes the reactants and promotes the Sn2 pathway.

Reaction Setup

Combine 5-bromo-2-hydroxybenzaldehyde,
K2COs, and DMF in a flask

'

Add 2-bromopropane
to the mixture

'

Heat reaction mixture
(e.g., 60-80 °C) with stirring

Workup & Isolation

Monitor reaction by TLC
until starting material is consumed

'

Cool to RT, pour into water,
and extract with an organic solvent
(e.g., Ethyl Acetate)

l

Wash organic layer with brine,
dry over Na2SOa

Purification

Filter and concentrate
the organic solution in vacuo

'

Purify crude product via
flash column chromatography

Obtain pure 5-Bromo-2-isopropoxybenzaldehyde
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Caption: Workflow for the Williamson Ether Synthesis of the title compound.

Step-by-Step Methodology:

Reaction Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous
DMF (or acetone), add anhydrous potassium carbonate (K=2COs, ~2.0-3.0 eq).

Addition of Reagent: Stir the suspension vigorously at room temperature for 15-20 minutes.
Add 2-bromopropane (or isopropyl iodide, ~1.2-1.5 eq) dropwise to the mixture.

Heating and Monitoring: Heat the reaction mixture to 60-80 °C and maintain stirring. Monitor
the progress of the reaction by Thin Layer Chromatography (TLC) until the starting
salicylaldehyde is fully consumed.

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture
into a separatory funnel containing cold water and extract three times with ethyl acetate or
dichloromethane.

Isolation: Combine the organic layers, wash with brine to remove residual DMF and salts,
and dry over anhydrous sodium sulfate (Naz2S0Oa).

Purification: Filter off the drying agent and remove the solvent under reduced pressure using
a rotary evaporator. The resulting crude product can be purified by flash column
chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-
Bromo-2-isopropoxybenzaldehyde.

Section 5: Safe Handling and Storage

As a laboratory chemical, 5-Bromo-2-isopropoxybenzaldehyde should be handled with
appropriate care, following standard safety protocols.

e Hazard Identification: It is classified as an irritant[1]. Safety data sheets for this compound
and its analogues indicate potential hazards such as skin irritation, serious eye irritation, and
possible allergic skin reactions[1]. It may also be harmful if swallowed[6].
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o Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or
goggles, and a lab coat when handling this compound. Work in a well-ventilated area or a
chemical fume hood.

o Storage: For long-term stability, the compound should be stored in a tightly sealed container
under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C)[2].
It should be kept away from strong oxidizing agents.

Section 6: Applications in Research and
Development

5-Bromo-2-isopropoxybenzaldehyde is primarily utilized as a synthetic intermediate. Its utility
has been documented in literature, for example, in the context of developing recyclable
catalysts on functionalized polymer chips and in the synthesis of electron-withdrawing group-
activated ruthenium catalysts for olefin metathesis[5]. The combination of the aldehyde, ether,
and bromo functionalities allows for a wide range of subsequent chemical transformations,
making it a valuable precursor for creating libraries of complex molecules for screening in drug
discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isopropoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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